molecular formula C20H16F2N2O4 B2993069 Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate CAS No. 899729-09-0

Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate

Cat. No.: B2993069
CAS No.: 899729-09-0
M. Wt: 386.355
InChI Key: CMBNZMUYKBFNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate is a pyridazine derivative featuring a 4-fluorophenyl group at position 1 and a 3-fluorophenylmethoxy substituent at position 2. The pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) is substituted with an ester group (ethyl carboxylate) at position 3 and a ketone at position 3. This compound’s fluorinated aryl groups enhance lipophilicity and metabolic stability, while the ester group may influence solubility and bioavailability.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O4/c1-2-27-20(26)19-17(28-12-13-4-3-5-15(22)10-13)11-18(25)24(23-19)16-8-6-14(21)7-9-16/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBNZMUYKBFNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring substituted with fluorophenyl and methoxy groups. The molecular formula is C18H16F2N2O4, with a molecular weight of approximately 348.33 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and bioavailability of the compound.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the pyridazine moiety suggests potential inhibition of certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like inflammation or cancer.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds suggest that this compound may also exhibit similar properties. Compounds containing methoxy groups have been documented to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Neuroprotective activity has been reported for some pyridazine derivatives, which may provide insights into the potential use of this compound in treating neurodegenerative diseases. The mechanism often involves the modulation of oxidative stress pathways and neuroinflammation.

Case Studies

  • Case Study: Anticancer Efficacy
    • Objective: To evaluate the anticancer activity of a structurally similar compound.
    • Results: A study involving a series of pyridazine derivatives showed that modifications at the 4-position significantly enhanced cytotoxicity against colorectal cancer cells, indicating that similar modifications could be beneficial for this compound.
  • Case Study: Anti-inflammatory Mechanisms
    • Objective: To assess the anti-inflammatory properties in an animal model.
    • Results: In a murine model of arthritis, a related compound reduced joint swelling and inflammation markers significantly compared to control groups, suggesting potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyridazine and heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Notes
Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate (Target) C₂₀H₁₄F₂N₂O₄ (estimated) ~408.34 4-Fluorophenyl (position 1); 3-fluorophenylmethoxy (position 4) Pyridazine core with electron-withdrawing F groups; ester at position 3
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate C₁₄H₁₀ClF₃N₂O₃ 346.69 3-Chlorophenyl (position 1); trifluoromethyl (position 4) Smaller molecular weight; Cl substituent increases hydrophobicity vs. F
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate C₁₅H₁₀F₆N₂O₃ 380.24 3-Trifluoromethylphenyl (position 1); trifluoromethyl (position 4) High lipophilicity due to dual CF₃ groups; potential metabolic stability
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate C₂₁H₁₆F₄N₂O₄ 436.40 4-Fluorophenyl (position 1); 4-CF₃-benzyloxy (position 4) Bulkier substituent (CF₃ vs. 3-F) may hinder binding in sterically sensitive targets
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate C₂₁H₁₇FN₃O₆ 426.38 Phenyl (position 1); aminoethoxy-linked 3-fluoro-4-methylphenyl (position 4) Aminoethoxy chain increases polarity; methyl group enhances steric bulk

Physicochemical and Pharmacological Insights

  • Lipophilicity and Solubility: The target compound’s dual fluorophenyl groups increase lipophilicity (logP ~3–4 estimated), comparable to analogs with trifluoromethyl groups (logP ~3.4 for ). However, the ester group may moderately improve solubility in polar solvents compared to non-ester analogs .
  • Conformational Flexibility: Pyridazine rings generally adopt planar or slightly puckered conformations. Substituents like the 3-fluorophenylmethoxy group may induce torsional strain, as seen in cyclohexenone derivatives with dihedral angles up to 89.9° between aryl rings . This could influence molecular packing in crystalline forms or interactions with biological targets.
  • Synthetic Accessibility :

    • The target compound can likely be synthesized via nucleophilic substitution or condensation reactions, similar to methods for (Michael addition) and (esterification of pre-functionalized pyridazines).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.